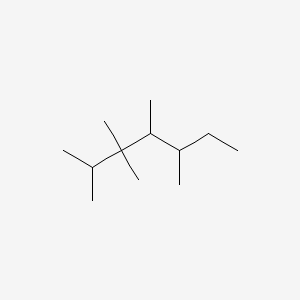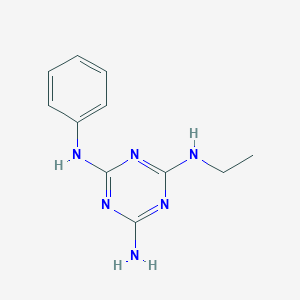
N~2~-Ethyl-N~4~-phenyl-1,3,5-triazine-2,4,6-triamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N~2~-Ethyl-N~4~-phenyl-1,3,5-triazine-2,4,6-triamine is a member of the 1,3,5-triazine family, which is a class of heterocyclic compounds containing three nitrogen atoms at positions 1, 3, and 5 of a six-membered ring. This compound is known for its diverse applications in various fields, including chemistry, biology, and industry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N2-Ethyl-N~4~-phenyl-1,3,5-triazine-2,4,6-triamine typically involves the sequential substitution of cyanuric chloride with ethylamine and aniline. The reaction conditions often include the use of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reactions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process .
Chemical Reactions Analysis
Types of Reactions
N~2~-Ethyl-N~4~-phenyl-1,3,5-triazine-2,4,6-triamine undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into amines or other reduced forms.
Substitution: It can undergo nucleophilic substitution reactions, where the triazine ring’s chlorine atoms are replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as amines and alcohols. The reaction conditions often involve specific temperatures, solvents, and catalysts to achieve the desired products .
Major Products Formed
The major products formed from these reactions include various substituted triazines, amines, and oxides, depending on the specific reaction and conditions employed .
Scientific Research Applications
N~2~-Ethyl-N~4~-phenyl-1,3,5-triazine-2,4,6-triamine has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of N2-Ethyl-N~4~-phenyl-1,3,5-triazine-2,4,6-triamine involves its interaction with specific molecular targets and pathways. It can inhibit certain enzymes or receptors, leading to its biological effects. For example, its antitumor activity may involve the inhibition of DNA synthesis or the induction of apoptosis in cancer cells .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other 1,3,5-triazine derivatives such as:
- 1,3,5-Triazine-2,4,6-triamine (Melamine)
- 2,4,6-Tricyano-1,3,5-triazine
- 1,3,5-Triazine-2,4,6-triol (Cyanuric acid)
Uniqueness
N~2~-Ethyl-N~4~-phenyl-1,3,5-triazine-2,4,6-triamine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.
Properties
CAS No. |
61912-39-8 |
|---|---|
Molecular Formula |
C11H14N6 |
Molecular Weight |
230.27 g/mol |
IUPAC Name |
4-N-ethyl-2-N-phenyl-1,3,5-triazine-2,4,6-triamine |
InChI |
InChI=1S/C11H14N6/c1-2-13-10-15-9(12)16-11(17-10)14-8-6-4-3-5-7-8/h3-7H,2H2,1H3,(H4,12,13,14,15,16,17) |
InChI Key |
BLBRRCRZBOXMPG-UHFFFAOYSA-N |
Canonical SMILES |
CCNC1=NC(=NC(=N1)N)NC2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1,3-Dichloro-5-[2-(3-methoxyphenyl)ethenyl]benzene](/img/structure/B14547595.png)
![N-{1-[4-(Benzyloxy)-3-methoxyphenoxy]propan-2-ylidene}hydroxylamine](/img/structure/B14547609.png)

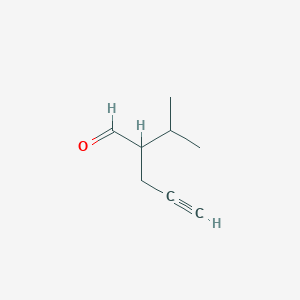

![3-[(E)-(Hydrazinylmethylidene)amino]-D-alanine](/img/structure/B14547628.png)
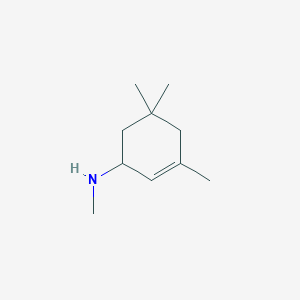

![4-Nitrophenyl 4-[(4-aminopentanoyl)amino]pentanoate](/img/structure/B14547643.png)

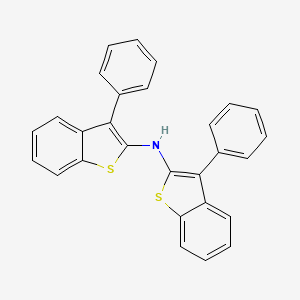
![Indeno[2,1-b]pyran, 9-(1H-inden-2-yl)-2,4-dimethyl-3-phenyl-](/img/structure/B14547666.png)
